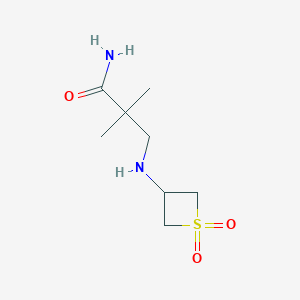
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide is a novel compound with potential applications in various scientific fields. This compound is characterized by the presence of a dioxidothietane ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide involves multiple steps. One common method includes the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under anhydrous conditions in a solvent like DMF (dimethylformamide) . The reaction is typically catalyzed by a base such as cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidothietane ring to a thietane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted amides and thietane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in modulating enzyme activity.
Industry: Potential use in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of 3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The dioxidothietane ring can modulate enzyme activity by binding to active sites and altering their conformation . This can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Uniqueness
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the dioxidothietane ring and the dimethylpropanamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H16N2O3S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
3-[(1,1-dioxothietan-3-yl)amino]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C8H16N2O3S/c1-8(2,7(9)11)5-10-6-3-14(12,13)4-6/h6,10H,3-5H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
JBPWXWRVXXNAJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1CS(=O)(=O)C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


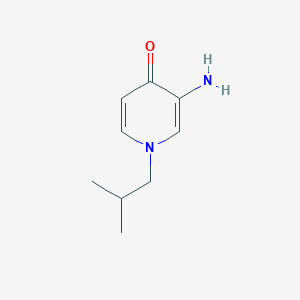
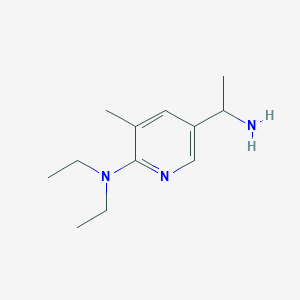
![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)

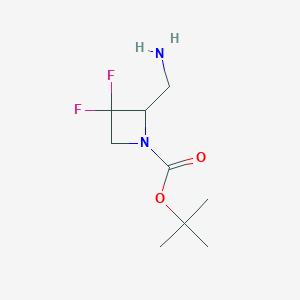


![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)
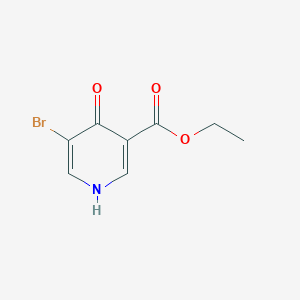

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)

![(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13007804.png)
